molecular formula C18H18FN5O2 B4884824 1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4884824
M. Wt: 355.4 g/mol
InChI Key: MUJYPQNDVWXWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as FPPP, is a chemical compound that belongs to the class of pyrrolidinones. FPPP has been widely studied for its potential applications in scientific research.

Scientific Research Applications

FPPP has been extensively studied for its potential applications in scientific research. It has been reported to have a wide range of pharmacological effects, including anticonvulsant, antidepressant, and anxiolytic effects. FPPP has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood and emotion.

Mechanism of Action

The exact mechanism of action of FPPP is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. FPPP has been shown to inhibit the reuptake of these neurotransmitters, which can lead to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the various pharmacological effects of FPPP.
Biochemical and physiological effects:
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. FPPP has also been shown to have anticonvulsant effects, which can be useful in the treatment of epilepsy. Additionally, FPPP has been shown to have analgesic effects, which can be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, FPPP has a long half-life, which allows for prolonged exposure in experiments. However, FPPP also has some limitations. It is highly lipophilic, which can make it difficult to dissolve in water-based solutions. Additionally, FPPP has been reported to have some toxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of FPPP. One area of interest is the development of new analogs of FPPP that have improved pharmacological properties. Additionally, there is a need for further research into the mechanism of action of FPPP, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research into the toxic effects of FPPP, in order to better understand its safety profile.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJYPQNDVWXWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
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1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
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1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

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